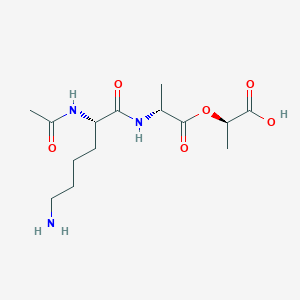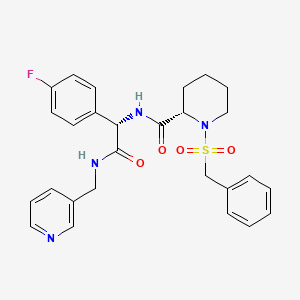
A2G0 Glycan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A2G0 Glycan is a type of N-glycan, which is a carbohydrate structure attached to proteins through a nitrogen atom. This compound is specifically known for its role in the modification and labeling of proteins. Glycans, including this compound, play crucial roles in various biological processes, including cell-cell communication, protein folding, and immune responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of A2G0 Glycan typically involves enzymatic processes. One common method is the enzymatic release of glycans from glycoproteins using enzymes like PNGase F. This is followed by labeling the released glycans to enable detection and analysis. The labeling can be done using fluorescent dyes such as 2-aminobenzamide (2-AB) or 2-aminobenzoic acid (2-AA) .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale enzymatic reactions. The process includes the extraction of glycoproteins from biological sources, enzymatic digestion to release the glycans, and subsequent purification and labeling. The labeled glycans are then analyzed using techniques like liquid chromatography (LC) and mass spectrometry (MS) to ensure purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
A2G0 Glycan can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of aldehydes or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
A2G0 Glycan has a wide range of applications in scientific research:
Chemistry: It is used in the study of glycosylation patterns and the development of glycan-based sensors.
Biology: this compound is crucial in understanding cell signaling and protein interactions.
Medicine: It is used in the development of diagnostic tools and therapeutic agents, particularly in the study of autoimmune diseases and cancer.
Industry: This compound is employed in the production of biopharmaceuticals, where it helps in ensuring the quality and efficacy of therapeutic proteins .
Mécanisme D'action
The mechanism of action of A2G0 Glycan involves its interaction with specific proteins and enzymes. Glycans like this compound are recognized by glycan-binding proteins, which mediate various biological processes. These interactions can influence protein folding, stability, and function. The molecular targets include glycosyltransferases and glycosidases, which are involved in the synthesis and modification of glycans .
Comparaison Avec Des Composés Similaires
Similar Compounds
A2G1 Glycan: This compound has one galactose attached to either end of the antennae.
A2G2 Glycan: This compound has two galactose residues attached.
FA2G0 Glycan: This compound includes a fucose residue in addition to the core structure.
Uniqueness
This compound is unique due to its specific structure, which lacks galactose residues. This makes it particularly useful in studies where the absence of galactose is required. Its structure also allows for specific interactions with certain proteins, making it a valuable tool in glycosylation research .
Propriétés
Formule moléculaire |
C50H84N4O36 |
|---|---|
Poids moléculaire |
1317.2 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C50H84N4O36/c1-13(62)51-17(5-55)28(67)40(18(66)6-56)86-47-27(54-16(4)65)36(75)41(23(11-61)84-47)87-48-39(78)42(88-50-44(38(77)32(71)22(10-60)83-50)90-46-26(53-15(3)64)35(74)30(69)20(8-58)81-46)33(72)24(85-48)12-79-49-43(37(76)31(70)21(9-59)82-49)89-45-25(52-14(2)63)34(73)29(68)19(7-57)80-45/h5,17-50,56-61,66-78H,6-12H2,1-4H3,(H,51,62)(H,52,63)(H,53,64)(H,54,65)/t17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50+/m0/s1 |
Clé InChI |
SDNHNSFSRXLGJQ-QPJCRIFNSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C)O)CO)O)O)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)CO)O)O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane](/img/structure/B12398179.png)

![(4R)-4-[(2E)-4,4-diethyl-2-imino-6-oxo-1,3-diazinan-1-yl]-N-[(4S)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]-3,4-dihydro-2H-1-benzopyran-6-carboxamide](/img/structure/B12398183.png)
![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398199.png)

![(2R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12398210.png)
![N-[1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12398215.png)
